D-Idose-18O6

Description

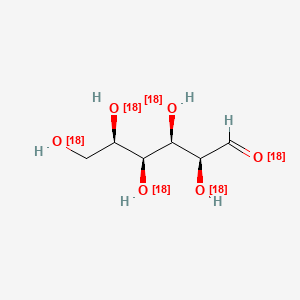

D-Idose-18O6 is an isotopically labeled derivative of D-idose, a rare aldohexose sugar. The compound is substituted with six oxygen-18 (¹⁸O) atoms, replacing the natural oxygen-16 isotopes. This labeling enhances its utility in metabolic tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic labeling experiments, where precise tracking of oxygen-containing functional groups is critical .

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

192.15 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |

InChI Key |

GZCGUPFRVQAUEE-UVXBVQCISA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Idose-18O6 involves the conversion of D-glucose to D-idose through a series of chemical reactions. One practical method includes the use of isopropylidene protection, followed by Shing silica gel-supported periodate cleavage of the C6-C7 bond of the heptonic acid, and selective reduction of C1 and/or C6 . This method ensures the stability of the compound and allows for its conversion under mild conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the use of stable isotope labeling techniques to incorporate oxygen-18 into the D-idose molecule. This is achieved through controlled reaction conditions and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

D-Idose-18O6 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions of this compound include periodate for oxidation, sodium cyanide for the Kiliani reaction, and various reducing agents for selective reduction . The reaction conditions are typically mild to prevent the degradation of the compound.

Major Products Formed

The major products formed from the reactions of this compound include D-iduronic acid and D-idonic acid. These products are valuable intermediates in the synthesis of other rare sugars and bioactive molecules .

Scientific Research Applications

D-Idose-18O6 has a wide range of scientific research applications, including:

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food.

Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative detection.

Mechanism of Action

The mechanism of action of D-Idose-18O6 involves its incorporation into metabolic pathways due to its stable isotope labeling. This allows researchers to trace the compound’s movement and interactions within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the labeled D-idose.

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C₆H₁₂¹⁸O₆

- Molecular Weight : ~204.12 g/mol (assuming complete ¹⁸O substitution; natural D-idose: 180.16 g/mol).

- Structural Features : A six-carbon aldose with hydroxyl groups in the idose configuration (C2: R, C3: S, C4: R stereochemistry).

- Applications : Primarily used in tracer studies to investigate carbohydrate metabolism, enzyme mechanisms, and isotopic dilution assays .

Comparison with Similar Compounds

Structural Comparison

D-Idose-18O6 shares structural similarities with other aldohexoses but differs in stereochemistry and isotopic substitution.

| Compound | Molecular Formula | Stereochemistry (C2-C4) | Isotopic Labeling | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₆H₁₂¹⁸O₆ | C2: R, C3: S, C4: R | ¹⁸O (all positions) | Aldehyde, hydroxyl |

| D-Glucose | C₆H₁₂O₆ | C2: R, C3: S, C4: R | None | Aldehyde, hydroxyl |

| D-Mannose | C₆H₁₂O₆ | C2: R, C3: R, C4: R | None | Aldehyde, hydroxyl |

| [18F]FDG | C₆H₁₁¹⁸FO₅ | C2: R, C3: S, C4: R | ¹⁸F (C2 position) | Deoxyglucose, fluorine |

Key Differences :

- Stereochemistry : this compound and D-glucose are epimers at C3 and C5, altering their biochemical interactions .

- Isotopic Labeling : Unlike [18F]FDG, which uses fluorine-18 for positron emission tomography (PET), this compound employs ¹⁸O for stable isotope tracing .

Physicochemical Properties

| Property | This compound (Estimated) | D-Glucose | [18F]FDG |

|---|---|---|---|

| Solubility (H₂O) | ~500 mg/mL | 910 mg/mL | 50 mg/mL |

| Log P | -2.5 (polar) | -3.2 | -1.8 |

| Stability | Stable in neutral pH | Stable | Radioactive decay (t₁/₂: 110 min) |

Notable Observations:

Metabolic Tracer Studies

This compound is used to track oxygen utilization in glycolysis and the pentose phosphate pathway, providing insights into isotopic fractionation in enzymatic reactions . In contrast, [18F]FDG is a PET imaging agent for glucose uptake in oncology .

NMR Spectroscopy

The ¹⁸O nuclei in this compound enable oxygen-sensitive NMR experiments, whereas natural D-idose lacks this capability. This contrasts with ¹³C-labeled glucose, which is used for carbon flux analysis .

Research Findings and Challenges

- Enzymatic Studies : this compound has been used to elucidate the mechanism of idose-6-phosphate isomerase, revealing slower reaction kinetics compared to glucose-6-phosphate due to stereochemical constraints .

- Synthesis Challenges : Production requires costly ¹⁸O-enriched reagents, limiting widespread use compared to commercially available [18F]FDG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.